molecular formula C5H11Cl2N B2738152 rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride CAS No. 2416217-97-3

rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride

Cat. No.: B2738152
CAS No.: 2416217-97-3
M. Wt: 156.05
InChI Key: NXMKGASYERTAAK-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride typically involves the chlorination of cyclopentane derivatives followed by amination. One common method involves the use of cyclopentene as a starting material, which undergoes chlorination to form 3-chlorocyclopentene. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield (1R,3R)-3-Chlorocyclopentan-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-3-Chlorocyclopentan-1-amine;hydrochloride: A stereoisomer with different spatial arrangement, leading to distinct reactivity and biological activity.

    3-Chlorocyclopentanone: A related compound that lacks the amine group but shares the cyclopentane ring structure.

    Cyclopentylamine: A simpler amine derivative without the chlorine substituent.

Uniqueness

rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(1R,3R)-3-chlorocyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUSTHMHOVIXJO-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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